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molecular formula C8H5NO5 B376768 2-Hydroxy-5-nitroisophthalaldehyde

2-Hydroxy-5-nitroisophthalaldehyde

Cat. No. B376768
M. Wt: 195.13g/mol
InChI Key: VZLVFPDBWDWBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09341630B2

Procedure details

A mixture of (2-hydroxy-5-nitro-1,3-phenylene)dimethanol (0.50 mmol) and MnO2 (3.5 mmol) was dissolved in 2 ml EtOAc and the reaction was refluxed for 24 hours while being monitored by TLC (using EtOAc/Hexane 30:70 as eluent). The reaction mixture, once completed, was concentrated by evaporation under reduced pressure. The crude product was purified by column chromatography on silica gel (using EtOAc/Hexane 30:70 as eluent) to give 2-hydroxy-5-nitroisophthalaldehyde (40% yield) as a yellow solid.
Name
(2-hydroxy-5-nitro-1,3-phenylene)dimethanol
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
3.5 mmol
Type
catalyst
Reaction Step One
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([CH2:8][OH:9])=[CH:6][C:5]([N+:10]([O-:12])=[O:11])=[CH:4][C:3]=1[CH2:13][OH:14].CCOC(C)=O.CCCCCC>CCOC(C)=O.O=[Mn]=O>[OH:1][C:2]1[C:3]([CH:13]=[O:14])=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[CH:6][C:7]=1[CH:8]=[O:9] |f:1.2|

Inputs

Step One
Name
(2-hydroxy-5-nitro-1,3-phenylene)dimethanol
Quantity
0.5 mmol
Type
reactant
Smiles
OC1=C(C=C(C=C1CO)[N+](=O)[O-])CO
Name
Quantity
3.5 mmol
Type
catalyst
Smiles
O=[Mn]=O
Step Two
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCC
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel (using EtOAc/Hexane 30:70 as eluent)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=O)C=C(C=C1C=O)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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